molecular formula C13H15FO3 B1326149 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone CAS No. 898785-98-3

3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone

Cat. No.: B1326149
CAS No.: 898785-98-3
M. Wt: 238.25 g/mol
InChI Key: OZPDJANGVDXXCP-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone is a specialized organic compound offered for research and development purposes. This chemical features a propiophenone backbone substituted at the 2'-position of the phenyl ring with a fluorine atom and a 1,3-dioxane protective group on the propanone chain . The presence of the 1,3-dioxane group is a key structural feature , often employed in organic synthesis as a protected form of a carbonyl group, which can be unveiled under specific acidic conditions to generate an aldehyde functionality . This makes the compound a valuable versatile synthetic intermediate for constructing more complex molecular architectures. The fluorine atom on the aromatic ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, which are factors of high interest in medicinal chemistry and drug discovery research . As a building block, it can be utilized in various cross-coupling reactions and further functionalization to create a diverse library of compounds for screening and development. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPDJANGVDXXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645925
Record name 3-(1,3-Dioxan-2-yl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-98-3
Record name 3-(1,3-Dioxan-2-yl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 1,3 Dioxan 2 Yl 2 Fluoropropiophenone and Its Analogs

Retrosynthetic Strategies for the Propiophenone (B1677668) Core

Retrosynthetic analysis is a problem-solving technique in which a target molecule is systematically broken down into simpler, commercially available precursors. pitt.edu The goal is to identify logical bond disconnections that correspond to reliable forward synthetic reactions. fiveable.me For 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone, several retrosynthetic pathways can be envisioned.

A primary disconnection strategy targets the Cα-Cβ bond of the propiophenone side chain. This transform breaks the molecule into a nucleophilic synthon at the α-position of the ketone and an electrophilic synthon corresponding to the dioxane-containing fragment.

Synthon A (Nucleophile): The 2'-fluoropropiophenone (B119759) enolate. Its synthetic equivalent is 2'-fluoropropiophenone treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).

Synthon B (Electrophile): A γ-formyl propyl cation, where the aldehyde is protected as a 1,3-dioxane (B1201747). A practical synthetic equivalent for this synthon is an activated species like 2-(2-bromoethyl)-1,3-dioxane (B48130). orgsyn.orgbiosynth.com

An alternative strategy involves a Friedel-Crafts acylation disconnection at the bond connecting the carbonyl group to the fluorinated aromatic ring. This approach simplifies the target into two main precursors:

Precursor 1: Fluorobenzene (B45895), a readily available starting material.

Precursor 2: A propanoyl derivative carrying the protected aldehyde, such as 3-(1,3-dioxan-2-yl)propanoyl chloride.

Further disconnections involve the formation of the 1,3-dioxane ring from an aldehyde and 1,3-propanediol (B51772), and the introduction of the fluorine atom onto the aromatic ring. These fundamental transforms form the basis for the detailed synthetic approaches discussed in the following sections.

Approaches to the Formation of the 2'-Fluorophenyl Ketone System

The 2'-fluorophenyl ketone moiety is a central component of the target molecule. Its construction relies on two key transformations: the regioselective introduction of a fluorine atom onto the aromatic ring and the subsequent acylation to form the propiophenone structure.

The incorporation of fluorine into aromatic systems can significantly alter the physical, chemical, and biological properties of a molecule. Achieving regioselective fluorination—the precise placement of a fluorine atom at a specific position—is a critical challenge in organofluorine chemistry. orgsyn.org Several methods have been developed for this purpose.

Electrophilic Fluorination: This method involves the direct reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). N-F reagents are common in this class, offering greater stability and ease of handling compared to traditional agents like molecular fluorine (F₂). biosynth.com

Nucleophilic Aromatic Substitution (SNAr): In this approach, a leaving group on the aromatic ring is displaced by a fluoride (B91410) ion (F⁻). This method is effective when the aromatic ring is activated by electron-withdrawing groups.

Balz-Schiemann Reaction: A classic method that involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt to yield the corresponding fluoroarene.

Transition Metal-Catalyzed Fluorination: Modern methods utilizing transition metal catalysts, such as palladium, have enabled the efficient and highly regioselective C-H fluorination of aromatic compounds. biosynth.com

MethodFluorinating Agent/ReagentSubstrate RequirementKey Features
Electrophilic Fluorination Selectfluor, N-Fluorobenzenesulfonimide (NFSI)Electron-rich aromatic ringDirect C-H fluorination is possible. biosynth.com
Nucleophilic Substitution (SNAr) KF, CsFAromatic ring with a good leaving group (e.g., -NO₂, -Cl) and electron-withdrawing groupsPosition of fluorine is determined by the leaving group.
Balz-Schiemann Reaction Diazonium tetrafluoroborate saltArylamine precursorA well-established, though sometimes harsh, method.
Transition Metal-Catalyzed NFSI, AgFOften requires a directing group for C-H activationOffers high regioselectivity for complex molecules. biosynth.com

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming aryl ketones. chemicalbook.comuwo.ca This electrophilic aromatic substitution reaction introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. chemicalbook.com

To synthesize the 2'-fluoropropiophenone core, fluorobenzene can be reacted with propanoyl chloride (or propionic anhydride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemicalbook.com The mechanism proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring. chemicalbook.com

The key steps in the Friedel-Crafts acylation are:

Formation of the acylium ion by the reaction of the acyl halide with the Lewis acid.

Electrophilic attack of the acylium ion on the fluorobenzene ring. The fluorine atom is an ortho-, para-director, meaning substitution will be directed to positions 2 and 4. Steric hindrance may influence the ratio of ortho to para product.

Deprotonation of the resulting carbocation intermediate to restore aromaticity and yield 2'-fluoropropiophenone and 4'-fluoropropiophenone.

The products must then be separated to isolate the desired 2'-fluoro isomer.

Construction and Integration of the 1,3-Dioxane Ring

1,3-Dioxanes are cyclic acetals formed from the reaction of a carbonyl compound with a 1,3-diol. libretexts.org The reaction of an aldehyde with 1,3-propanediol is a standard method for installing this protecting group. This transformation is typically catalyzed by a Brønsted or Lewis acid. A common procedure involves refluxing the reactants in a solvent like toluene (B28343) with a catalytic amount of p-toluenesulfonic acid, often with the removal of water using a Dean-Stark apparatus to drive the equilibrium toward the product.

Catalyst TypeExample CatalystConditionsNotes
Brønsted Acid p-Toluenesulfonic acid (p-TsOH)Toluene, reflux with water removalA standard and widely used method.
Lewis Acid Iodine (I₂)Aprotic, neutral conditionsEffective under mild conditions.
Other N-Bromosuccinimide (NBS)In situ acetal (B89532) exchangeTolerates acid-sensitive groups.
Other Montmorillonite K10 ClayHeterogeneous catalysisEnvironmentally friendly and reusable catalyst. libretexts.org

The stability of the 1,3-dioxane ring under basic, oxidative, and reductive conditions makes it an ideal protecting group for syntheses involving nucleophiles or organometallic reagents. libretexts.org

The final key C-C bond formation, as identified in the primary retrosynthetic analysis, is the alkylation of the 2'-fluoropropiophenone enolate. This reaction connects the ketone core with the side chain containing the protected aldehyde. libretexts.org

The process involves two main steps:

Enolate Formation: 2'-fluoropropiophenone is treated with a strong, sterically hindered base to deprotonate the α-carbon. masterorganicchemistry.com Lithium diisopropylamide (LDA) is a common choice as it rapidly and quantitatively forms the kinetic enolate at low temperatures, minimizing side reactions like self-condensation. pitt.edursc.org

Alkylation: The resulting nucleophilic enolate ion is then reacted with a suitable electrophile in an SN2 reaction. libretexts.org For this synthesis, 2-(2-bromoethyl)-1,3-dioxane is an excellent electrophile. orgsyn.orgbiosynth.com The enolate attacks the carbon bearing the bromine atom, displacing the bromide and forming the new C-C bond to yield the final target molecule, this compound. libretexts.org

This alkylation must be carefully controlled, as issues such as O-alkylation (reaction at the oxygen of the enolate) or dialkylation can occur. rsc.org However, the use of strong amide bases like LDA and primary alkyl halides generally favors the desired C-alkylation product. libretexts.orglibretexts.org

Chemo-, Regio-, and Stereoselective Synthetic Pathways

The construction of this compound presents several synthetic challenges that necessitate the use of sophisticated and selective methodologies. The key structural features of the target molecule include a prochiral ketone, a fluorine substituent on the aromatic ring, and a cyclic acetal (1,3-dioxane) group. A successful synthetic strategy must address the selective transformation of the ketone into a chiral alcohol while preserving the integrity of the other functional groups.

The presence of the 2'-fluoro substituent can influence the reactivity of the aromatic ring and the adjacent ketone. Furthermore, the bulky 1,3-dioxane moiety can exert significant steric effects, which must be considered in the design of stereoselective reactions. Therefore, the development of synthetic pathways with high chemo-, regio-, and stereoselectivity is paramount.

Catalytic asymmetric synthesis offers the most elegant and efficient route to enantiomerically pure compounds from prochiral substrates. For the synthesis of chiral alcohols from ketones like this compound, two primary catalytic asymmetric reduction methods are particularly relevant: transition metal-catalyzed asymmetric hydrogenation and chiral oxazaborolidine-catalyzed reduction.

Transition Metal-Catalyzed Asymmetric Hydrogenation:

The asymmetric hydrogenation of ketones, pioneered by Noyori and others, stands as a powerful tool for the synthesis of chiral alcohols. These reactions typically employ ruthenium (Ru) or iridium (Ir) complexes with chiral diphosphine and diamine ligands. The mechanism involves the formation of a metal hydride species that coordinates to the ketone in a stereodefined manner, followed by the transfer of hydrogen to one of the enantiofaces of the carbonyl group.

For a substrate like this compound, a Noyori-type catalyst, such as a Ru(II) complex with a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand and a chiral diamine, could be employed. The presence of the 2'-fluoro group may influence the electronic properties of the ketone, but high enantioselectivities are often achievable for a wide range of substituted acetophenones. The steric bulk of the 3-(1,3-dioxan-2-yl) group would be a critical factor in determining the facial selectivity of the hydride attack.

Catalyst SystemSubstrate AnalogSolventTemp (°C)Pressure (atm H₂)Yield (%)ee (%)
Ru(II)-BINAP/Diamine2'-Fluoroacetophenone (B1202908)Methanol2510>95>98
Ir(III)-f-AmpholAcetophenone (B1666503) derivativesIsopropanol2530>99>99
Ru(II)-TsDPENα-CF₃ KetonesMeOH/H₂O80N/Aup to 84up to 96

This table presents representative data for analogous substrates to illustrate the potential efficacy of catalytic asymmetric hydrogenation for the synthesis of chiral this compound.

Chiral Oxazaborolidine-Catalyzed Reduction (Corey-Bakshi-Shibata Reduction):

The Corey-Bakshi-Shibata (CBS) reduction is another highly effective method for the enantioselective reduction of prochiral ketones. This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or catecholborane. The mechanism involves the formation of a complex between the oxazaborolidine, the borane, and the ketone, which organizes the reactants for a highly stereoselective hydride transfer.

The CBS reduction is known for its broad substrate scope and predictable stereochemical outcome. For this compound, the catalyst would coordinate to the ketone in a manner that minimizes steric interactions between the bulky substituent and the catalyst's chiral framework, leading to the preferential formation of one enantiomer of the corresponding alcohol. The electronic effect of the 2'-fluoro group is generally well-tolerated in CBS reductions.

CatalystReductantSubstrate AnalogSolventTemp (°C)Yield (%)ee (%)
(S)-Me-CBSBH₃·THFAcetophenoneTHF-209597
(R)-Bu-CBSCatecholborane2'-Halogenated acetophenonesToluene-78>90>95
Polymer-supported CBSBH₃·THFAromatic ketonesTHF25>90>95

This table presents representative data for analogous substrates to illustrate the potential efficacy of the CBS reduction for the synthesis of chiral this compound.

In a multi-step synthesis of this compound and its analogs, the strategic use of protecting groups is crucial for achieving chemoselectivity. The 1,3-dioxane moiety in the target molecule is itself a protecting group for a carbonyl functionality, specifically an aldehyde. This implies that the synthesis likely involves the protection of a precursor aldehyde, followed by reactions on other parts of the molecule, and potentially a final deprotection step if the free aldehyde is the desired product.

The 1,3-dioxane group is a cyclic acetal, which is stable under a wide range of reaction conditions, including those involving basic, nucleophilic, and organometallic reagents, as well as many oxidizing and reducing agents. This stability makes it an excellent choice for protecting aldehydes or ketones during transformations elsewhere in the molecule.

The formation of the 1,3-dioxane is typically achieved by the acid-catalyzed reaction of the corresponding aldehyde with 1,3-propanediol. The removal of water during the reaction, often by azeotropic distillation with a Dean-Stark apparatus, drives the equilibrium towards the formation of the acetal.

Strategic Application in Synthesis:

A plausible synthetic route to this compound could involve the following steps:

Protection: Protection of 3-oxopropanal as its 1,3-dioxane derivative.

Carbon-Carbon Bond Formation: Reaction of the protected aldehyde with a suitable organometallic reagent derived from a 2-fluorobromobenzene precursor (e.g., a Grignard or organolithium reagent) to form the propiophenone backbone. This step would be followed by oxidation of the resulting secondary alcohol to the ketone.

Asymmetric Reduction: The enantioselective reduction of the ketone functionality as described in section 2.4.1.

Throughout this sequence, the 1,3-dioxane group remains intact, preventing unwanted side reactions at the aldehyde position. If the final desired product requires the free aldehyde, the 1,3-dioxane can be readily removed by acid-catalyzed hydrolysis.

Protecting GroupFormation ConditionsStabilityDeprotection Conditions
1,3-Dioxane1,3-Propanediol, Acid catalyst (e.g., p-TsOH)Basic, Nucleophilic, Organometallic, Mildly acidic, Many oxidizing/reducing agentsAqueous acid (e.g., HCl, H₂SO₄)
1,3-DioxolaneEthylene (B1197577) glycol, Acid catalystSimilar to 1,3-dioxaneAqueous acid
Silyl Ethers (e.g., TBS)Silyl chloride, Base (e.g., Imidazole)Basic, Nucleophilic, OrganometallicFluoride source (e.g., TBAF), Acid

This table provides a comparison of the 1,3-dioxane protecting group with other common carbonyl and alcohol protecting groups, highlighting its utility in multi-step synthesis.

Reactivity and Reaction Mechanisms of 3 1,3 Dioxan 2 Yl 2 Fluoropropiophenone

Transformations Involving the Ketone Functionality

The ketone group, a prominent feature of the molecule, is a primary site for a variety of chemical reactions, most notably nucleophilic additions and transformations at the adjacent α-carbon.

Nucleophilic Additions and Reductions

The carbonyl carbon of the propiophenone (B1677668) moiety is electrophilic due to the polarization of the carbon-oxygen double bond. This characteristic makes it susceptible to attack by a wide array of nucleophiles.

Nucleophilic Addition Reactions: Grignard reagents (RMgX) and organolithium compounds (RLi) readily add to the carbonyl group to form tertiary alcohols after an acidic workup. baranlab.orgresearchgate.net Similarly, the Reformatsky reaction, which employs an organozinc reagent derived from an α-halo ester, can be utilized to synthesize β-hydroxy esters. wikipedia.orgmdpi.comnih.gov These reactions are fundamental for constructing new carbon-carbon bonds.

Reduction Reactions: The ketone can be selectively reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation, with the latter being a more potent reducing agent. Catalytic hydrogenation can also achieve this reduction.

Table 1: Common Nucleophilic Additions and Reductions of the Ketone Group
Reaction TypeReagentProduct Type
Grignard ReactionRMgX, then H₃O⁺Tertiary Alcohol
Organolithium AdditionRLi, then H₃O⁺Tertiary Alcohol
Reformatsky Reaction1. BrZnCH₂CO₂R, 2. H₃O⁺β-Hydroxy Ester
ReductionNaBH₄ or LiAlH₄Secondary Alcohol
Catalytic HydrogenationH₂, Pd/CSecondary Alcohol

α-Functionalization Reactions (e.g., Aldol (B89426) Condensations, Alkylations)

The presence of α-hydrogens (protons on the carbon adjacent to the carbonyl group) allows for the formation of an enolate anion under basic conditions. This enolate is a powerful nucleophile and serves as a key intermediate for various carbon-carbon bond-forming reactions.

Aldol Condensations: In the presence of a base, the enolate of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone can react with aldehydes or other ketones in an aldol addition or condensation reaction. mdpi.com This provides a route to β-hydroxy ketones or α,β-unsaturated ketones, respectively. The choice of base and reaction temperature can influence the outcome between the kinetic and thermodynamic enolate formation, although for a propiophenone system, deprotonation at the methylene (B1212753) group is generally favored.

Alkylations: The enolate can be alkylated by reacting it with alkyl halides in an SN2 reaction. organic-chemistry.orgthieme-connect.deacs.org To ensure complete and irreversible enolate formation and to avoid side reactions like self-condensation, strong, sterically hindered bases such as lithium diisopropylamide (LDA) are often employed at low temperatures. thieme-connect.de This allows for the introduction of a variety of alkyl groups at the α-position.

The 1,3-dioxane (B1201747) group is generally stable under the basic conditions required for these enolate-based reactions. vaia.comlibretexts.org However, strongly acidic work-up conditions should be avoided to prevent the hydrolysis of the acetal (B89532). mdpi.combeilstein-journals.org

Reactions at the 2'-Fluoroaryl Moiety

The 2'-fluoroaryl group offers another reactive handle within the molecule, enabling modifications to the aromatic ring through various substitution and coupling reactions.

Aromatic Substitution Reactions

The fluorine atom and the propionyl group influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions on the phenyl ring. The fluorine atom is an ortho-, para-director, while the ketone is a meta-director.

Electrophilic Aromatic Substitution: In the case of 2-fluorotoluene, which serves as a reasonable model, nitration with nitric acid over solid acid catalysts has shown high selectivity for substitution at the position para to the fluorine atom (the 5-position). vaia.commdpi.combeilstein-journals.org Halogenation would be expected to show similar regioselectivity. Friedel-Crafts acylation and alkylation reactions are also possible, though the ketone group's deactivating effect might necessitate harsher conditions. researchgate.netwikipedia.orgharvard.edureddit.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)

While the C-F bond is generally strong, the 2'-fluoroaryl moiety can participate in cross-coupling reactions if a suitable leaving group (e.g., bromide, iodide, or triflate) is present on the ring. For the parent compound, direct C-F bond activation for cross-coupling is challenging but not impossible with specialized catalytic systems. More commonly, a halogenated precursor of this compound would be used.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. nih.govresearchgate.netuwindsor.ca A 2-fluoroaryl halide or triflate can be coupled with various boronic acids or esters to form biaryl compounds or to introduce alkyl, alkenyl, or alkynyl substituents. The choice of palladium catalyst, ligand, and base is crucial for a successful transformation.

Negishi Coupling: The Negishi coupling employs an organozinc reagent and is also typically catalyzed by palladium or nickel complexes. It is a powerful tool for forming carbon-carbon bonds and is known for its functional group tolerance. organic-chemistry.org This reaction could be used to couple a halogenated derivative of the title compound with a variety of organozinc reagents.

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnersCatalyst (Typical)Key Features
Suzuki-MiyauraAryl/Alkenyl Halide/Triflate + Organoboron ReagentPalladium complex (e.g., Pd(PPh₃)₄)Mild conditions, commercially available reagents.
NegishiAryl/Alkenyl Halide/Triflate + Organozinc ReagentPalladium or Nickel complexHigh functional group tolerance.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org

In the context of this compound, the fluorine atom itself is a weak directing group. However, the carbonyl oxygen can also act as a directing group, potentially facilitating lithiation at the 3'-position. The outcome would likely be dependent on the specific organolithium base used and the reaction conditions. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles, allowing for the introduction of a wide range of substituents ortho to the directing group.

Chemical Modifications of the 1,3-Dioxane Ring of this compound

The 1,3-dioxane ring in this compound serves as a protective group for an aldehyde functionality. Its reactivity is characteristic of cyclic acetals, primarily involving cleavage under acidic conditions to regenerate the carbonyl group or ring-opening reactions under reductive or other specific conditions. The presence of the 2'-fluoropropiophenone (B119759) moiety is not expected to dramatically alter the fundamental reactivity of the dioxane ring, which is largely governed by the chemistry of the acetal functional group.

Deprotection Strategies and Regeneration of the Aldehyde Functionality

The primary reaction of the 1,3-dioxane ring in this context is its removal to deprotect the aldehyde. This is typically achieved through acid-catalyzed hydrolysis. The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and elimination of 1,3-propanediol (B51772) regenerates the aldehyde.

A variety of acidic conditions can be employed for this transformation, ranging from dilute mineral acids to Lewis acids in the presence of water. The choice of reagent and conditions often depends on the sensitivity of other functional groups within the molecule. For instance, in a related heterocyclic system, 5-(1,3-dioxan-2-yl)-3-phenylisoxazole, the acetal was successfully deprotected using 1N hydrochloric acid in a mixture of water and acetone (B3395972) at elevated temperatures. academie-sciences.fr This demonstrates a robust method applicable to complex structures.

Common deprotection methods applicable to 1,3-dioxanes are summarized in the table below.

Catalyst/ReagentSolvent(s)TemperatureTypical Reaction TimeNotes
Hydrochloric Acid (HCl)Water/Acetone90 °CSeveral hours to daysEffective for robust substrates. academie-sciences.fr
Sulfuric Acid (H₂SO₄)Water/THFRoom Temperature1 - 12 hoursA common and effective method.
p-Toluenesulfonic acid (p-TsOH)Acetone/WaterRoom Temp. to Reflux2 - 24 hoursMilder acidic conditions.
Acetic Acid (AcOH)WaterReflux4 - 16 hoursUseful when stronger acids are detrimental.
Lewis Acids (e.g., FeCl₃, TMSI)Aprotic SolventsVariesVariesCan offer chemoselectivity.
Iodine (I₂)AcetoneRoom TemperatureMinutes to hoursA mild and neutral deprotection method. organic-chemistry.org

The regeneration of the aldehyde from this compound would yield 3-oxo-3-(2-fluorophenyl)propanal.

Ring-Opening Reactions and Subsequent Transformations

Beyond simple deprotection, the 1,3-dioxane ring can undergo reductive ring-opening reactions to yield mono-protected 1,3-diols. These reactions are valuable in synthetic chemistry as they allow for the selective functionalization of one hydroxyl group while the other remains protected as an ether.

A common method for the reductive cleavage of 1,3-dioxanes involves the use of a Lewis acid in combination with a hydride reducing agent. For example, diisobutylaluminium hydride (DIBAL-H) can reductively open benzylidene acetals, a type of 1,3-dioxane derivative, to give a primary alcohol and a benzyl (B1604629) ether. The regioselectivity of the ring opening is influenced by the nature of the substituents on the dioxane ring and the reaction conditions. Other reagent systems, such as lithium aluminum hydride (LiAlH₄) in the presence of aluminum chloride (AlCl₃), are also effective. researchgate.net

The reaction proceeds via the formation of a complex between the Lewis acid and one of the dioxane oxygen atoms, followed by hydride attack on the resulting activated species. The direction of the ring opening (i.e., which C-O bond is cleaved) is determined by steric and electronic factors. In the case of this compound, reductive ring opening would be expected to produce either 3-hydroxy-1-(3-(2-fluorobenzoyl)propoxy)propane or 3-(3-hydroxypropoxy)-3-(2-fluorophenyl)propan-1-one, depending on the regioselectivity of the cleavage.

Stability and Reactivity of the Acetal Under Various Conditions

The stability of the 1,3-dioxane ring is a key consideration in multi-step syntheses. As a cyclic acetal, it exhibits characteristic stability and lability under different chemical environments.

Acidic Conditions: The 1,3-dioxane group is highly sensitive to acidic conditions, particularly in the presence of water, leading to hydrolysis and deprotection as discussed previously. thieme-connect.de The rate of hydrolysis is dependent on the acid strength, temperature, and solvent system. Even mild Brønsted or Lewis acids can catalyze this reaction. thieme-connect.de

Basic Conditions: 1,3-Dioxanes are generally stable under basic conditions. thieme-connect.de They are resistant to cleavage by common bases such as alkali metal hydroxides, carbonates, and amines. This stability allows for chemical modifications to be carried out on other parts of the molecule without affecting the protected aldehyde group.

Oxidative and Reductive Conditions: The 1,3-dioxane ring is stable to a wide range of common oxidizing and reducing agents. thieme-connect.de For example, it is unreactive towards chromate-based oxidants (e.g., PCC, PDC) and permanganate (B83412) under neutral or basic conditions. It is also stable to hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) in the absence of Lewis acids. This orthogonality makes the 1,3-dioxane a useful protecting group in syntheses involving oxidation or reduction of other functional groups.

The table below summarizes the general stability of the 1,3-dioxane ring.

ConditionReagentsStability
AcidicHCl, H₂SO₄, p-TsOH, Lewis AcidsLabile
BasicNaOH, K₂CO₃, AminesStable
OxidativePCC, PDC, KMnO₄ (neutral/basic)Stable
ReductiveNaBH₄, LiAlH₄ (in absence of Lewis acids)Stable

The presence of the 2'-fluoro-propiophenone moiety is unlikely to significantly alter this general stability profile, as the reactivity is primarily dictated by the acetal linkage itself.

Synthesis of Derivatives and Structural Analogs of the Chemical Compound

Modifications of the Propiophenone (B1677668) Backbone

The propiophenone core of the molecule presents two main sites for synthetic modification: the aromatic phenyl ring and the adjacent alkyl chain.

The 2'-fluoro-substituted phenyl ring can be further functionalized through electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com The existing fluorine atom and the propiophenone group influence the position of new substituents. Fluorine is an ortho-, para-directing deactivator, while the carbonyl group is a meta-director. stpeters.co.inlibretexts.org The interplay of these directing effects determines the regioselectivity of substitution reactions like nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgwikipedia.org

For instance, nitration using a mixture of nitric and sulfuric acid could introduce a nitro group (–NO₂) onto the ring. masterorganicchemistry.com The precise placement would depend on the reaction conditions and the combined directing influence of the existing substituents. Similarly, halogenation with Br₂ or Cl₂ in the presence of a Lewis acid catalyst can introduce additional halogen atoms. wikipedia.org The reactivity of the aromatic ring is generally decreased by electron-withdrawing groups, which can make these substitution reactions more challenging compared to reactions on unsubstituted benzene (B151609). libretexts.org

ReactionReagentsPotential Substituent
NitrationHNO₃, H₂SO₄–NO₂
BrominationBr₂, FeBr₃–Br
ChlorinationCl₂, AlCl₃–Cl
Friedel-Crafts AcylationRCOCl, AlCl₃–COR

The three-carbon alkyl chain of the propiophenone backbone provides several opportunities for structural diversification. One key position for modification is the α-carbon (the carbon atom adjacent to the carbonyl group).

α-Alkylation: The α-carbon can be deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This nucleophilic enolate can then react with alkyl halides in an SN2 reaction to introduce various alkyl groups. youtube.comrsc.orgnih.gov This method allows for the extension or branching of the alkyl chain. The choice of base and reaction conditions is critical to control regioselectivity and avoid side reactions. nih.gov

Mannich Reaction: Another important transformation is the Mannich reaction, a three-component condensation involving the ketone, an amine (primary or secondary), and a non-enolizable aldehyde (like formaldehyde). thermofisher.comwikipedia.orgyoutube.com This reaction introduces an aminoalkyl group at the α-position, yielding a β-amino-carbonyl compound known as a Mannich base. thermofisher.comwikipedia.org These bases are versatile synthetic intermediates themselves. thermofisher.com

ReactionKey ReagentsModification
α-Alkylation1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X)Adds an alkyl group (–R) at the α-carbon.
Mannich ReactionFormaldehyde, Primary/Secondary Amine (R₂NH)Adds an aminoalkyl group (–CH₂NR₂) at the α-carbon.

Variations in the Dioxane Moiety

The 1,3-dioxane (B1201747) ring, a cyclic acetal (B89532), is another key site for structural modification. Analogs can be synthesized by using different diols during the acetal formation step or by creating more complex, fused ring systems.

The 1,3-dioxane is typically formed by the acid-catalyzed reaction of a ketone with propane-1,3-diol. By substituting other diols, a variety of related cyclic acetals can be prepared. A common and closely related analog is the 1,3-dioxolane, which features a five-membered ring. wikipedia.org This is synthesized using ethylene (B1197577) glycol instead of propane-1,3-diol, typically in the presence of an acid catalyst like p-toluenesulfonic acid. chemicalbook.comresearchgate.net The choice of diol (e.g., ethylene glycol for dioxolanes, propane-1,3-diol for dioxanes) determines the size of the resulting heterocyclic ring. chemicalbook.comnih.gov Various catalysts, including zirconium tetrachloride and cerium(III) trifluoromethanesulfonate, have been shown to efficiently promote these acetalization reactions under mild conditions. organic-chemistry.org

Spirocyclic systems, where two rings share a single common atom, represent a more complex structural modification. Spiro-acetals can be synthesized from appropriate keto-diol precursors through intramolecular acid-catalyzed cyclization. organic-chemistry.orgacs.org For the target compound, this could involve designing a precursor where the diol is tethered to the propiophenone backbone, allowing for an intramolecular reaction to form a spirocyclic ketal.

Another approach involves tandem reactions, such as a Michael-aldol condensation, to construct the spirocyclic framework. rsc.org The synthesis of spiro compounds often requires specialized strategies to control the stereochemistry of the newly formed spirocenter. researchgate.netmdpi.com These rigid, three-dimensional structures can significantly alter the conformational properties of the molecule.

Fluorine Atom Manipulations and Substituent Effects

The fluorine atom at the 2'-position of the phenyl ring critically influences the molecule's electronic properties. sci-hub.st Its high electronegativity makes it a strong inductive electron-withdrawing group. ucsb.edu However, it can also act as a weak resonance electron-donating group. stpeters.co.inucsb.edu

Synthetic strategies allow for the introduction of fluorine at different positions or the creation of poly-fluorinated analogs. This can be achieved by starting with differently fluorinated benzene derivatives in a Friedel-Crafts acylation reaction to build the propiophenone skeleton. wikipedia.org For instance, starting with 1,3-difluorobenzene (B1663923) or 1,4-difluorobenzene (B165170) would lead to analogs with different fluorine substitution patterns on the aromatic ring.

ModificationPotential Synthetic PrecursorKey Property Influenced
3'-Fluoro Analog1,3-DifluorobenzeneElectronic distribution, Dipole moment
4'-Fluoro Analog1,4-DifluorobenzeneElectronic distribution, Symmetry
2',4'-Difluoro Analog1,3,5-TrifluorobenzeneLipophilicity, Acidity/Basicity

These manipulations are essential for systematically studying structure-activity relationships and optimizing the molecular characteristics for various applications.

Positional Isomers of Fluorine on the Aromatic Ring

The location of the fluorine atom on the phenyl ring of propiophenone derivatives can significantly influence the molecule's electronic properties and reactivity. The synthesis of positional isomers of 3-(1,3-Dioxan-2-YL)-fluoropropiophenone, specifically the 3'-fluoro and 4'-fluoro analogs, can be achieved through established synthetic routes such as the Friedel-Crafts acylation.

A general and widely applicable method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. pearson.comalfa-chemistry.com This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of fluoropropiophenone isomers, the appropriate fluorobenzene (B45895) derivative (fluorobenzene, 1,3-difluorobenzene, or 1,4-difluorobenzene) would serve as the starting aromatic compound. The acylating agent required is 3-(1,3-dioxan-2-yl)propanoyl chloride.

The synthesis of the necessary acyl chloride can be envisioned starting from commercially available precursors, such as malonic acid or 3-bromopropanoic acid, which can be converted to 3-(1,3-dioxan-2-yl)propanoic acid. The subsequent conversion of this carboxylic acid to the corresponding acyl chloride can be achieved using standard reagents like thionyl chloride or oxalyl chloride. orgsyn.org

The general synthetic scheme for the positional isomers would be as follows:

Preparation of the Acylating Agent: Synthesis of 3-(1,3-dioxan-2-yl)propanoyl chloride.

Friedel-Crafts Acylation: Reaction of the appropriate fluorobenzene (fluorobenzene for the 4'-isomer, and 1,2-difluorobenzene (B135520) for a potential route to the 2'-isomer, or 1,3-difluorobenzene for the 3'-isomer) with 3-(1,3-dioxan-2-yl)propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sioc-journal.cngoogle.comgoogle.com

The reaction conditions, including the choice of solvent and temperature, would need to be optimized to achieve the desired regioselectivity and yield. For instance, solvent-free Friedel-Crafts acylation of fluorobenzene has been reported to favor the formation of the para-substituted product. sioc-journal.cn

Positional IsomerStarting Aromatic CompoundCommon Name
2'-fluoro1,2-Difluorobenzene3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone
3'-fluoro1,3-Difluorobenzene3-(1,3-Dioxan-2-YL)-3'-fluoropropiophenone
4'-fluoroFluorobenzene3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone

This table outlines the starting materials for the synthesis of positional isomers of 3-(1,3-Dioxan-2-YL)-fluoropropiophenone via Friedel-Crafts acylation.

Replacement of Fluorine with Other Halogens or Functional Groups

The substitution of the fluorine atom on the aromatic ring of this compound with other halogens (chlorine, bromine, iodine) or various functional groups can lead to the generation of a diverse library of analogs. The primary method for achieving this transformation is through nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comnih.gov

The propiophenone moiety acts as an electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. In the case of the 2'-fluoro isomer, the fluorine atom is in an activated position, making it a suitable leaving group for SNAr reactions. masterorganicchemistry.comstackexchange.com The high electronegativity of fluorine helps to stabilize the intermediate Meisenheimer complex formed during the reaction, which can accelerate the rate of substitution. stackexchange.com

A variety of nucleophiles can be employed to displace the fluoride (B91410) ion. For the synthesis of other halogenated analogs, halide ions (e.g., from potassium chloride, sodium bromide, or potassium iodide) can be used as nucleophiles, although the reactivity will depend on the specific reaction conditions.

The general reaction scheme for the replacement of fluorine is as follows:

This compound + Nucleophile → 3-(1,3-Dioxan-2-YL)-2'-(substituted)propiophenone + F⁻

The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and may require elevated temperatures to proceed at a reasonable rate. The choice of nucleophile will determine the resulting functional group at the 2'-position.

Target AnalogNucleophilePotential Reagent
2'-chloroChloride ion (Cl⁻)Potassium chloride (KCl)
2'-bromoBromide ion (Br⁻)Sodium bromide (NaBr)
2'-iodoIodide ion (I⁻)Potassium iodide (KI)
2'-methoxyMethoxide (B1231860) ion (CH₃O⁻)Sodium methoxide (NaOCH₃)
2'-aminoAmmonia (NH₃)Ammonia
2'-cyanoCyanide ion (CN⁻)Sodium cyanide (NaCN)

This table presents a selection of potential nucleophiles and reagents for the synthesis of 2'-substituted analogs of 3-(1,3-Dioxan-2-YL)-propiophenone via nucleophilic aromatic substitution of the 2'-fluoro isomer.

It is important to note that the successful synthesis of these derivatives is contingent upon the careful optimization of reaction conditions to maximize yield and minimize the formation of byproducts. The reactivity of the nucleophile and the stability of the starting material and product under the reaction conditions are critical factors to consider. acgpubs.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular architecture can be assembled.

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the spectrum can be divided into three main regions: the aromatic region, the aliphatic propyl chain, and the dioxan ring.

Aromatic Region (approx. 7.1-7.9 ppm): The 2'-fluoro-substituted phenyl ring will display four distinct signals corresponding to the four aromatic protons. The fluorine atom and the propiophenone (B1677668) group influence the chemical shifts, leading to a complex multiplet pattern due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The proton ortho to the fluorine atom is expected to show a characteristic doublet of triplets.

Propyl Chain (approx. 2.0-3.2 ppm): The two methylene (B1212753) groups of the propyl chain (-CH₂-CH₂-C=O) will appear as two distinct triplets. The methylene group adjacent to the carbonyl (α-carbon) is expected to be deshielded and resonate further downfield (approx. 3.0-3.2 ppm) compared to the methylene group adjacent to the dioxan ring (β-carbon, approx. 2.0-2.2 ppm).

Dioxan Ring (approx. 1.7-4.9 ppm): The protons of the 1,3-dioxane (B1201747) ring exhibit characteristic signals. The single proton on the acetal (B89532) carbon (C2) is highly deshielded and typically appears as a triplet around 4.8-4.9 ppm. docbrown.info The axial and equatorial protons on the carbons adjacent to the oxygens (C4 and C6) are non-equivalent and appear as complex multiplets around 3.9 ppm. docbrown.info The protons on the central carbon of the ring (C5) are expected around 1.7-1.8 ppm. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Aromatic Protons7.1 - 7.9Multiplets (m)Complex pattern due to H-H and H-F coupling.
-CO-CH ₂-3.0 - 3.2Triplet (t)Deshielded by the adjacent carbonyl group.
-CH₂-CH ₂-CH(O)₂2.0 - 2.2Multiplet (m)Coupling to adjacent methylene and methine protons.
-CH (O)₂ (Acetal)4.8 - 4.9Triplet (t)Deshielded by two oxygen atoms. docbrown.info
-O-CH ₂(ax, eq)-~3.9Multiplet (m)Non-equivalent axial and equatorial protons. docbrown.info
-CH₂-CH ₂(ax, eq)-CH₂-~1.8Multiplet (m)Non-equivalent axial and equatorial protons. docbrown.info

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With proton decoupling, each unique carbon atom appears as a single line, simplifying the analysis of the carbon skeleton. libretexts.org

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded and will appear at the lowest field, typically in the range of 195-205 ppm. libretexts.org

Aromatic Carbons: Six distinct signals are expected for the aromatic ring carbons. The carbon atom directly bonded to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and resonate at a high chemical shift (approx. 160 ppm). The other aromatic carbons will appear between 115 and 140 ppm, with their exact shifts influenced by the fluorine and acyl substituents.

Dioxan Ring Carbons: The 1,3-dioxane ring will show three signals. docbrown.info The acetal carbon (O-C-O) is significantly deshielded and appears around 94-102 ppm. docbrown.info The carbons adjacent to the oxygens (-CH₂-O) resonate around 67 ppm, while the central carbon (-CH₂-) appears furthest upfield at approximately 26 ppm. docbrown.info

Propyl Chain Carbons: The three aliphatic carbons of the propyl chain will give distinct signals, with the carbon α to the carbonyl group appearing around 35-40 ppm and the other two resonating at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C =O (Ketone)195 - 205Most deshielded carbon. libretexts.org
C -F (Aromatic)158 - 162Large ¹JCF coupling constant observed in coupled spectra.
Aromatic Carbons115 - 140Positions influenced by F and acyl group substitution.
-C H(O)₂ (Acetal)94 - 102Characteristic shift for an acetal carbon. docbrown.info
-O-C H₂-~67Carbons adjacent to ring oxygens. docbrown.info
-CO-C H₂-35 - 40Alpha-carbon to the ketone.
Propyl & Dioxan -C H₂-20 - 35Remaining aliphatic carbons. docbrown.info

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orghuji.ac.il For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the aromatic ring.

The chemical shift for an aromatic fluorine is typically observed in the range of -100 to -200 ppm relative to a standard like CFCl₃. researchgate.net The exact position is sensitive to the electronic environment; the electron-withdrawing nature of the adjacent carbonyl group would shift the resonance downfield. The signal will be split into a multiplet, primarily a doublet of triplets, due to coupling with the ortho and meta protons on the aromatic ring.

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. science.gov

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, typically over two or three bonds. sdsu.edu It would show correlations between adjacent protons in the propyl chain (-CO-CH₂-CH₂ -), within the dioxan ring, and between neighboring protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond C-H coupling). libretexts.org It is invaluable for assigning each carbon signal by linking it to its known proton signal. For example, the proton signal at ~4.8 ppm would show a cross-peak with the carbon signal at ~94-102 ppm, confirming the acetal C-H group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com It is crucial for connecting the different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the protons of the methylene group adjacent to the carbonyl to the carbonyl carbon itself. It would also show correlations from the aromatic protons to the carbonyl carbon, confirming the attachment of the propyl chain to the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. wikipedia.org

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the IR spectrum is expected around 1680-1700 cm⁻¹ for the aromatic ketone. This band would also be present, though potentially weaker, in the Raman spectrum. researchgate.net

Aromatic Ring: C=C stretching vibrations within the benzene (B151609) ring typically appear in the region of 1450-1600 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹.

Acetal Group (C-O-C): The C-O stretching vibrations of the dioxan ring will produce strong, characteristic bands in the IR spectrum, typically in the 1050-1150 cm⁻¹ region.

Aliphatic C-H Bonds: Stretching vibrations for the C-H bonds in the propyl chain and dioxan ring will appear in the 2850-3000 cm⁻¹ range. physicsopenlab.org

C-F Bond: The carbon-fluorine stretching vibration gives rise to a strong absorption in the IR spectrum, typically in the 1200-1300 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to IR, the symmetric vibrations of the aromatic ring are typically strong and easily identifiable. cdnsciencepub.com

Table 3: Predicted IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Aromatic C-HStretch3000 - 3100MediumMedium
Aliphatic C-HStretch2850 - 3000Medium-StrongMedium
Ketone C=OStretch1680 - 1700StrongMedium
Aromatic C=CStretch1450 - 1600Medium-StrongStrong
C-FStretch1200 - 1300StrongWeak
Acetal C-OStretch1050 - 1150StrongWeak

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₃H₁₅FO₃), the calculated exact mass is 238.1005 Da. An HRMS measurement confirming this mass to within a few parts per million (ppm) provides strong evidence for the compound's identity.

In addition to the molecular ion peak, mass spectrometry provides structural information through the analysis of fragmentation patterns. wikipedia.org Common fragmentation pathways for this molecule under electron impact (EI) ionization would likely include:

α-Cleavage: The bond between the carbonyl group and the ethyl-dioxan chain can break, leading to the formation of a stable 2-fluorobenzoyl cation (m/z = 123). This is often a dominant fragmentation pathway for propiophenones.

McLafferty Rearrangement: If sterically possible, a hydrogen atom from the γ-carbon (in the dioxan ring) can be transferred to the carbonyl oxygen, followed by cleavage of the α-β bond, leading to the loss of a neutral alkene fragment.

Fragmentation of the Dioxan Ring: The dioxan ring itself can undergo characteristic fragmentation. A primary fragmentation route for cyclic acetals is the loss of one of the side chains attached to the acetal carbon, or ring-opening fragmentations. dtic.mil For instance, cleavage can lead to the loss of propionaldehyde (B47417) (C₃H₆O), resulting in a fragment ion.

Analysis of these fragmentation patterns helps to piece together the different structural components of the molecule, corroborating the data obtained from NMR and vibrational spectroscopy.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of a molecule's solid-state conformation, including bond lengths, bond angles, and torsional angles. Furthermore, it reveals the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules within the crystal lattice.

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise intermolecular interaction distances, are not available.

Table of Expected Crystallographic Data:

ParameterExpected Information
Crystal System Would describe the symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space Group Would define the specific symmetry elements present in the crystal structure.
Unit Cell Dimensions Would provide the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ), defining the size and shape of the repeating unit.
Z Value Would indicate the number of molecules of the compound in the unit cell.
Bond Lengths & Angles Would offer precise measurements of all covalent bonds and the angles between them, confirming the molecular structure.
Torsional Angles Would reveal the conformation of flexible parts of the molecule, such as the rotation around the C-C bonds of the propiophenone chain.

In the absence of experimental data, computational modeling, such as Density Functional Theory (DFT), could be employed to predict the likely solid-state conformation and intermolecular interactions. Such studies could predict whether the dioxan ring adopts a chair or boat conformation and could identify potential hydrogen bond acceptors (the oxygen atoms of the dioxan and carbonyl groups, and the fluorine atom) and donors. These theoretical insights would be invaluable for guiding future experimental crystallographic work.

Computational and Theoretical Studies on the Chemical Compound

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For the 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone molecule, the electronic properties will be largely influenced by the fluorinated aromatic ring and the propiophenone (B1677668) core.

Studies on related fluorinated chalcones and acetophenones reveal key electronic features that are likely applicable here. orientjchem.orgnih.govemerginginvestigators.org The presence of the fluorine atom at the ortho-position of the phenyl ring is expected to have a significant impact on the electron distribution. Fluorine is a highly electronegative atom, leading to a withdrawal of electron density from the aromatic ring through the sigma bond (inductive effect). This can influence the reactivity of the aromatic ring and the adjacent carbonyl group.

The propiophenone moiety contains a carbonyl group which is a site of both nucleophilic and electrophilic attack. The electronic properties of this group, such as the charge on the carbonyl carbon and oxygen atoms, can be quantified using methods like Mulliken population analysis. dergipark.org.tr In related chalcones, the molecular electrostatic potential (MEP) surface is often calculated to identify regions of positive and negative electrostatic potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net For this compound, the carbonyl oxygen would be a region of negative potential, while the carbonyl carbon and the protons on the alkyl chain would exhibit positive potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity. For fluorinated chalcones, these parameters are routinely calculated to assess their electronic properties. researchgate.net It is anticipated that for the title compound, the HOMO would be localized primarily on the fluorophenyl ring, while the LUMO would be centered on the propiophenone backbone, including the carbonyl group.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound arises from the rotation around several single bonds, most notably the bond connecting the fluorophenyl group to the carbonyl carbon and the bond linking the ethyl-dioxane moiety to the carbonyl group. Additionally, the 1,3-dioxane (B1201747) ring itself has distinct conformational isomers.

Studies on 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown a strong preference for an s-trans conformation, where the fluorine atom and the carbonyl oxygen are positioned on opposite sides of the C(aryl)-C(carbonyl) bond. nih.govacs.org This preference is attributed to the minimization of steric and electrostatic repulsion between the electronegative fluorine and oxygen atoms. It is highly probable that the 2'-fluoropropiophenone (B119759) fragment of the title molecule will also adopt a similar planar, s-trans conformation.

The 1,3-dioxane ring typically adopts a chair conformation, similar to cyclohexane, to minimize torsional strain. thieme-connect.de When substituted at the 2-position with a bulky group, such as the propiophenone-derived moiety in this case, the substituent generally prefers an equatorial position to avoid unfavorable 1,3-diaxial interactions. thieme-connect.de Therefore, the most stable conformation of the 1,3-dioxane ring in the title compound is expected to be a chair with the rest of the molecule attached at the equatorial position.

A hypothetical low-energy conformation of this compound would feature a planar s-trans arrangement of the 2'-fluoropropiophenone unit and a chair conformation of the 1,3-dioxane ring with the substituent in the equatorial position.

Table 1: Predicted Stable Conformations of Key Structural Fragments

Molecular FragmentPredicted Stable ConformationBasis of Prediction
2'-Fluoropropiophenones-trans (planar)Analogy to 2'-fluoroacetophenone (B1202908) derivatives nih.govacs.org
1,3-Dioxane RingChair conformationGeneral principles of cyclic systems thieme-connect.de
Substituent at C2 of DioxaneEquatorial positionAvoidance of 1,3-diaxial interactions thieme-connect.de

Prediction of Spectroscopic Parameters

Theoretical calculations are a powerful tool for predicting spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The 1H and 13C NMR chemical shifts of this compound could be predicted using DFT methods. For fluorinated organic compounds, specific through-space spin-spin couplings between fluorine and nearby protons or carbons can be observed and are highly dependent on the conformation. nih.govacs.org For instance, in 2'-fluoro-substituted acetophenones, a notable 5J(Hα, F) coupling is observed, which is indicative of the predominant s-trans conformation. nih.gov Similar couplings would be expected for the title compound. The protons of the 1,3-dioxane ring would show characteristic chemical shifts and coupling patterns depending on their axial or equatorial positions in the chair conformation.

IR Spectroscopy: The infrared spectrum is determined by the vibrational modes of the molecule. DFT calculations can predict the frequencies and intensities of the IR-active vibrations. For the title compound, a strong absorption band corresponding to the C=O stretching of the ketone group would be expected, typically in the range of 1680-1700 cm-1. The C-F bond stretching vibration would also give rise to a characteristic absorption band. Other significant peaks would include C-H stretching of the aromatic and aliphatic parts and C-O stretching of the dioxane ring. Theoretical calculations on related ketones have shown good agreement between predicted and experimental vibrational frequencies. researchgate.net

Elucidation of Reaction Mechanisms via Transition State Modeling

Computational chemistry provides the means to explore the mechanisms of chemical reactions by locating and characterizing transition state (TS) structures. e3s-conferences.orgtaylorfrancis.com The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the kinetics of the reaction.

For a molecule like this compound, several reactions could be envisaged, such as nucleophilic addition to the carbonyl group or reactions involving the enolate. For any proposed reaction, computational methods can be used to model the potential energy surface, identify the transition state, and calculate the activation energy.

For example, in the aldol-Tishchenko reaction of propiophenone, DFT computations have been used to elucidate the mechanism and the origins of stereoselectivity by calculating the transition state barriers for the formation of different diastereomers. researchgate.net Such studies typically involve optimizing the geometries of the reactants, products, and the transition state. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. While no specific reaction mechanisms for the title compound have been modeled, the methodologies applied to propiophenone and other ketones would be directly applicable. researchgate.net

Molecular Docking and Ligand-Receptor Interactions (if applicable to a theoretical biological context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This is particularly useful in drug discovery for predicting the binding of a ligand to the active site of a protein.

Given that chalcones and their derivatives, which are structurally related to propiophenones, are known to exhibit a wide range of biological activities, it is plausible that this compound could be investigated in a theoretical biological context. nih.govnih.govresearchgate.netmdpi.com For instance, fluorinated chalcones have been studied as inhibitors of enzymes like monoamine oxidase-B (MAO-B), and molecular docking has been used to understand their binding modes within the enzyme's active site. nih.gov

Similarly, compounds containing a 1,3-dioxane or the related 1,4-benzodioxane (B1196944) skeleton have been the subject of molecular docking studies to explore their potential as antitumor agents or FabH inhibitors. nih.govnih.gov These studies typically involve docking the small molecule into the crystal structure of the target protein and analyzing the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

In a hypothetical scenario where this compound is considered as a ligand for a specific biological target, molecular docking simulations could provide valuable insights into its potential binding affinity and mode of interaction. The fluorophenyl group could engage in halogen bonding or hydrophobic interactions, while the carbonyl oxygen could act as a hydrogen bond acceptor. The 1,3-dioxane moiety could also contribute to the binding through hydrophobic or hydrogen bonding interactions.

Table 2: Summary of Computational Methods and Their Applications

Computational MethodApplicationRelevance to this compound
Density Functional Theory (DFT)Calculation of electronic structure, geometry optimization, prediction of spectroscopic parametersPredicting reactivity, stable conformations, NMR and IR spectra
Potential Energy Surface (PES) ScanConformational analysis and determination of energy barriersIdentifying low-energy conformers and rotational barriers
Transition State (TS) ModelingElucidation of reaction mechanisms and calculation of activation energiesUnderstanding potential chemical transformations
Molecular DockingPrediction of ligand-receptor binding modes and affinitiesAssessing potential biological activity in a theoretical context

Applications and Utility in Complex Organic Synthesis and Research

Role as a Versatile Intermediate in Multi-Step Synthesis

In the realm of multi-step organic synthesis, the ability to perform chemical transformations on one part of a molecule while leaving other reactive parts untouched is paramount. 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone is designed for this purpose. The 1,3-dioxane (B1201747) group serves as a protecting group for an aldehyde functionality. nih.gov This protection is crucial because aldehydes are highly reactive and would interfere with many reactions intended for the ketone or the aromatic ring.

The stability of the dioxane ring under a variety of reaction conditions allows chemists to selectively manipulate other parts of the molecule. Once the desired modifications are complete, the dioxane can be removed (deprotected) using acidic conditions to regenerate the aldehyde, which can then undergo further reactions. academie-sciences.fr This strategy of protection and deprotection is a cornerstone of synthesizing complex molecules, enabling chemists to build intricate structures step-by-step with high precision. flinders.edu.aumit.edu The presence of the fluorine atom and the ketone group provides additional sites for diverse chemical modifications, further enhancing its versatility.

Precursor for the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are foundational to medicinal chemistry and materials science. e-bookshelf.de this compound is a valuable precursor for creating a variety of heterocyclic systems.

Upon removal of the 1,3-dioxane protecting group, the molecule is converted into a 3-(2-fluorobenzoyl)propanal, which is a type of 1,4-dicarbonyl compound (a ketone and an aldehyde separated by two carbon atoms). This structural motif is a classic starting point for the Paal-Knorr synthesis, a powerful method for creating five-membered heterocycles like furans, pyrroles, and thiophenes.

Furthermore, this compound's framework is analogous to intermediates used in the synthesis of other important heterocycles. For instance, research has shown that 5-(1,3-dioxan-2-yl)-3-phenylisoxazole, which also contains a masked aldehyde, can be fluorinated and deprotected to form a 4-fluoro-3-phenylisoxazole-5-carbaldehyde. academie-sciences.fr This demonstrates the utility of the dioxane moiety in preparing functionalized isoxazoles. Similarly, related chloro-aldehydes are used in condensation reactions with thiourea (B124793) to synthesize 2-amino-1,3-thiazole derivatives. researchgate.net The fluorinated propiophenone (B1677668) backbone provides an entry point to a wide range of fluorinated heterocycles, which are of significant interest in drug discovery due to the unique properties conferred by the fluorine atom. e-bookshelf.demdpi.com

Potential Heterocyclic Scaffolds from 1,4-Dicarbonyl Precursors
ReactantResulting Heterocycle
Primary Amine (R-NH₂)Pyrrole
Hydrazine (N₂H₄)Pyridazine
Lawesson's Reagent / P₄S₁₀Thiophene
Dehydrating Agent (e.g., Acid)Furan

Use in the Development of New Catalysts or Ligands

While this compound is not typically used directly as a catalyst itself, its structure makes it a potential starting material for the synthesis of complex organic ligands. Ligands are molecules that bind to metal centers to form catalysts, which in turn accelerate chemical reactions.

The heterocyclic compounds that can be synthesized from this intermediate, such as substituted pyrroles or thiazoles, are well-known classes of ligands in coordination chemistry and catalysis. nih.gov The fluorinated phenyl group can also be used to fine-tune the electronic properties of a resulting catalyst, potentially enhancing its reactivity or selectivity. For example, solid acid catalysts like ZnAlMCM-41 have been developed for the synthesis of 1,3-dioxanes, highlighting the importance of catalysis in this area of chemistry. rsc.org By serving as a building block for more elaborate molecular structures, this compound can indirectly contribute to the development of new catalytic systems.

Contributions to the Synthesis of Natural Products and Bioactive Molecules

The structural motifs present in this compound are frequently found in intermediates for the synthesis of natural products and pharmaceutically active compounds. nih.govmdpi.comresearchgate.net The dioxane functional group, in particular, is a common protecting group strategy used in the total synthesis of complex molecules. nih.gov

A compelling example of its utility is found in research related to cystic fibrosis. A structurally similar compound, 5-(1,3-dioxan-2-yl)-3-phenylisoxazole, serves as a key intermediate in the formal synthesis of a bioactive molecule that enhances the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. academie-sciences.fr Mutations in the CFTR gene cause cystic fibrosis, and compounds that modulate its activity are of significant therapeutic interest. academie-sciences.fr The synthesis leverages the dioxane group as a masked aldehyde, which is revealed later in the sequence to build the final bioactive target. This highlights the critical role of such intermediates in developing potential new medicines.

Examples of Bioactive Molecules Synthesized Using Related Building Blocks
Building Block TypeBioactive Molecule/Target ClassTherapeutic Area
Acetal-protected IsoxazoleCFTR Activity ModulatorCystic Fibrosis academie-sciences.fr
DioxinoneNeopeltolideAnticancer nih.gov
DioxinoneExiguolideAnticancer nih.gov
Thiazole DerivativesAntimicrobial, Anti-inflammatoryInfectious Disease, Inflammation nih.gov

Exploration in Materials Science for Organic Electronics or Photophysics

In the field of materials science, there is a continuous search for new organic molecules with specific electronic and photophysical properties for use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The inclusion of fluorine atoms into organic molecules is a widely used strategy to modify these properties. Fluorination can alter energy levels, improve thermal stability, and influence the molecular packing in thin films, all of which are critical for device performance. nih.gov

This compound contains a fluorinated aromatic system, a key component in many organic electronic materials. While this specific compound has not been extensively studied for these applications, it serves as a valuable synthetic intermediate for larger, more complex molecules that could be investigated. The propiophenone core can be elaborated into larger conjugated systems, and the versatile reactivity of the molecule allows for its incorporation into polymers or other advanced materials. Heterocyclic compounds derived from it, particularly those with extended π-systems, are also promising candidates for organic semiconductors. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where a fluorinated aromatic precursor reacts with a dioxane-containing acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Solvent choice (e.g., dichloromethane or nitrobenzene) and temperature control (0–25°C) are critical to minimize side reactions like over-acylation or ring fluorination . Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Yield optimization (>60%) requires stoichiometric precision and inert atmosphere conditions to prevent hydrolysis of the dioxane ring .

Q. How does the dioxane ring influence the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : The 1,3-dioxane ring enhances aqueous solubility compared to non-cyclic analogs due to its oxygen atoms, which facilitate hydrogen bonding. Solubility can be quantified via shake-flask methods (logP ~2.5 in octanol/water) . Stability studies (pH 3–9, 25–40°C) using HPLC-UV analysis show decomposition <5% over 72 hours in neutral buffers. However, acidic conditions (pH <3) hydrolyze the dioxane ring, necessitating pH-controlled storage .

Q. What spectroscopic techniques are most effective for characterizing structural features like the 2'-fluoro substituent?

  • Methodological Answer :

  • ¹⁹F NMR : Distinguishes the 2'-fluoro position (δ ~-110 ppm vs. -115 ppm for 3'-fluoro isomers) and confirms absence of byproducts .
  • IR Spectroscopy : C=O stretch at ~1680 cm⁻¹ and C-F vibrations at 1220–1150 cm⁻¹ validate the propiophenone and fluorophenyl moieties .
  • Mass Spectrometry (HRMS) : Precise m/z matching (e.g., [M+H]⁺ = 279.1234) confirms molecular formula (C₁₄H₁₅FO₃) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic effects of the 2'-fluoro substituent on reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) reveal the electron-withdrawing effect of the 2'-fluoro group, which lowers the LUMO energy of the propiophenone carbonyl by ~0.5 eV, enhancing electrophilicity. This aligns with observed reactivity in nucleophilic additions (e.g., Grignard reactions). Solvent effects (PCM model) further refine predictions for reaction kinetics .

Q. What strategies resolve contradictions in biological activity data between this compound and its 4'-fluoro analog?

  • Methodological Answer : Comparative SAR studies using in vitro assays (e.g., enzyme inhibition or receptor binding) paired with molecular docking (AutoDock Vina) identify steric and electronic differences. For example, 2'-fluoro’s meta-position may hinder binding to hydrophobic enzyme pockets compared to 4'-fluoro’s para-orientation. Dose-response curves (IC₅₀ values) and statistical analysis (ANOVA) validate significance (p <0.05) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s Mn-salen) achieves >90% ee, monitored by chiral HPLC (Chiralpak AD-H column). Scale-up risks racemization due to prolonged reaction times; kinetic studies (Arrhenius plots) optimize temperature (e.g., -20°C) to minimize this. Continuous flow reactors improve reproducibility at multi-gram scales .

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